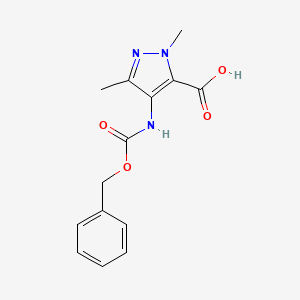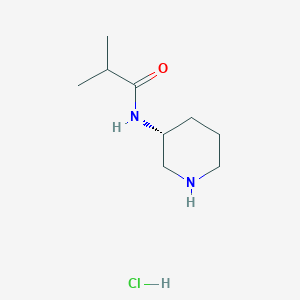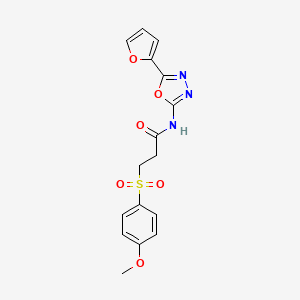
2,5-Dimethyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid, also known as DPC, is a chemical compound that belongs to the pyrazole class of organic compounds. DPC is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-4), which is involved in the regulation of glucose metabolism. DPC has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders.
Wirkmechanismus
2,5-Dimethyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid works by inhibiting the activity of DPP-4, which is involved in the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 results in increased levels of GLP-1, which in turn stimulates insulin secretion and reduces glucagon secretion, leading to improved glucose control.
Biochemical and Physiological Effects:
2,5-Dimethyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It also reduces inflammation and oxidative stress, which are associated with the development of metabolic disorders. 2,5-Dimethyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid has been shown to have a low toxicity profile and is well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-Dimethyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid is a potent and selective inhibitor of DPP-4, making it a useful tool for studying the role of DPP-4 in glucose metabolism and other physiological processes. However, 2,5-Dimethyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid may have off-target effects on other enzymes and receptors, which can complicate data interpretation. Additionally, 2,5-Dimethyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid is a relatively expensive compound, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on 2,5-Dimethyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid. One area of interest is the development of more potent and selective DPP-4 inhibitors that can be used as therapeutics for metabolic disorders. Another area of research is the investigation of the potential anti-inflammatory and anti-cancer properties of 2,5-Dimethyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid. Finally, there is a need for further studies on the safety and efficacy of 2,5-Dimethyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid in human clinical trials.
Synthesemethoden
2,5-Dimethyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid can be synthesized through a multi-step process involving the reaction of various reagents. One of the commonly used methods is the reaction of 4,5-dimethyl-1,2-phenylenediamine with ethyl 2-oxo-4-phenylbutyrate in the presence of a catalyst, followed by the reaction with hydrazine hydrate and acetic anhydride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. 2,5-Dimethyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid has also been studied for its potential anti-inflammatory and anti-cancer properties.
Eigenschaften
IUPAC Name |
2,5-dimethyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-9-11(12(13(18)19)17(2)16-9)15-14(20)21-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,15,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQPUJSMHRONEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1NC(=O)OCC2=CC=CC=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)butane-1-sulfonamide](/img/structure/B2905448.png)
![2-Methyl-4-[(piperidine-1-carbonyl)amino]benzenesulfonyl chloride](/img/structure/B2905449.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2905451.png)





![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2905459.png)
![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B2905460.png)


![1-[(4-Methylphenyl)methyl]benzimidazole-2-sulfonic acid](/img/structure/B2905467.png)